molecular formula C26H38N4O6 B1678240 Probestin CAS No. 123652-87-9

Probestin

Cat. No.: B1678240
CAS No.: 123652-87-9
M. Wt: 502.6 g/mol
InChI Key: CEQMEILRVSCKGT-UHFFFAOYSA-N
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Description

Probestin is a novel inhibitor of aminopeptidase M, a type of enzyme involved in the metabolism of various bioactive peptides. It was first isolated from the culture broth of the bacterium Streptomyces azureus MH663-2F6. The molecular formula of this compound is C26H38N4O6, and its structure includes one 3-amino-2-hydroxy-phenylbutanoic acid, leucine, and two proline residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Probestin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves fermentation using Streptomyces azureus. The bacterium is cultured in a suitable medium, and this compound is extracted from the culture broth. This method allows for the production of large quantities of this compound, which can then be purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Probestin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Probestin has a wide range of scientific research applications, including:

Mechanism of Action

Probestin exerts its effects by inhibiting the activity of aminopeptidase M. It binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition disrupts the normal metabolism of bioactive peptides, leading to various biological effects. The molecular targets of this compound include the aminopeptidase M enzyme and the pathways involved in peptide metabolism .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific amino acid composition and the presence of the 3-amino-2-hydroxy-phenylbutanoic acid residue. This unique structure contributes to its potent inhibitory activity against aminopeptidase M, distinguishing it from other similar compounds .

Properties

CAS No.

123652-87-9

Molecular Formula

C26H38N4O6

Molecular Weight

502.6 g/mol

IUPAC Name

1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36)

InChI Key

CEQMEILRVSCKGT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LPP

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline
probestin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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